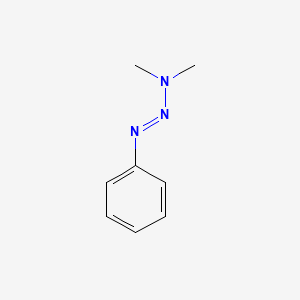

1-Phenyl-3,3-dimethyltriazene

Description

Structure

3D Structure

Properties

CAS No. |

7227-91-0 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

N-methyl-N-phenyldiazenylmethanamine |

InChI |

InChI=1S/C8H11N3/c1-11(2)10-9-8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

LLROQAGEAVDYFP-UHFFFAOYSA-N |

SMILES |

CN(C)N=NC1=CC=CC=C1 |

Canonical SMILES |

CN(C)N=NC1=CC=CC=C1 |

Other CAS No. |

7227-91-0 |

physical_description |

1-phenyl-3,3-dimethyltriazene is a clear amber liquid. (NTP, 1992) |

solubility |

less than 1 mg/mL at 70° F (NTP, 1992) |

Synonyms |

1-phenyl-3,3-dimethyltriazene 3,3-dimethyl-1-phenyltriazene PDT |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenyl 3,3 Dimethyltriazene and Its Derivatives

Classical Preparative Routes and Optimization Strategies

The traditional and most common method for synthesizing 1-aryl-3,3-dialkyltriazenes remains a cornerstone of triazene (B1217601) chemistry. epfl.chnumberanalytics.com This approach is valued for its straightforwardness and use of readily available starting materials.

Diazotization and Amination Approaches

The classical synthesis of 1-phenyl-3,3-dimethyltriazene involves a two-step process. researchgate.net The first step is the diazotization of an aromatic primary amine, in this case, aniline (B41778). ijpsjournal.commasterorganicchemistry.com This reaction is typically carried out in the presence of a strong mineral acid, like hydrochloric acid, and sodium nitrite (B80452) (NaNO₂) at low temperatures (0-5°C) to form the corresponding aryldiazonium salt. ijpsjournal.commasterorganicchemistry.com The resulting diazonium salt is highly reactive and is generally not isolated. masterorganicchemistry.comwhiterose.ac.uk

In the second step, the freshly prepared diazonium salt solution is coupled with a secondary amine, dimethylamine (B145610). epfl.chresearchgate.net This amination reaction proceeds via the nucleophilic attack of the dimethylamine on the diazonium cation, leading to the formation of the triazene linkage (-N=N-N-). masterorganicchemistry.comresearchgate.net The reaction is typically performed in the presence of a base to neutralize the acid used during diazotization. researchgate.net

An alternative approach involves the isolation of more stable diazonium salts, such as tetrafluoroborates or hexafluorophosphates. researchgate.net This can be achieved by performing the diazotization of the aromatic amine in tetrafluoroboric or hexafluorophosphoric acid. researchgate.net These isolated salts can then be reacted with dimethylamine in an aqueous solution, often without the need for an additional mineral base, to yield the desired triazene. researchgate.net

Considerations for Yield and Purity in Established Syntheses

Several factors must be carefully controlled to maximize the yield and purity of this compound during classical synthesis. The stability of the diazonium salt intermediate is paramount; these species are prone to decomposition, especially at elevated temperatures, which can lead to the formation of undesired byproducts. masterorganicchemistry.comwhiterose.ac.uk Therefore, maintaining a low temperature (typically 0–5 °C) throughout the diazotization and coupling steps is critical. ijpsjournal.comipinnovative.com

The pH of the reaction medium during the coupling step also plays a significant role. Conventional methods often use an excess of an inorganic base to consume the acid from the diazotization step. researchgate.net However, this can be problematic for synthesizing triazenes with sensitive functional groups. researchgate.net A modified procedure using isolated diazonium tetrafluoroborate (B81430) salts allows the coupling reaction to proceed in an aqueous solution without a strong mineral base, leading to higher yields and purer products, especially for sensitive molecules like phenolic triazenes. researchgate.net

Purification of the final product is essential to remove unreacted starting materials and byproducts. Crystallization from a suitable solvent, such as ethanol, is a common method for obtaining pure this compound. jrespharm.com The purity can be assessed using techniques like Thin Layer Chromatography (TLC) and by measuring the melting point. ipinnovative.com

Innovative Synthetic Developments for Aryldialkyltriazenes

Recent advancements in synthetic chemistry have introduced novel methods for preparing aryldialkyltriazenes, offering advantages over classical routes, particularly for accessing compounds that are difficult to synthesize traditionally. researchgate.netnih.gov

Nitrous Oxide-Mediated Coupling Reactions

A significant innovation in triazene synthesis is the use of nitrous oxide (N₂O), commonly known as laughing gas, as a nitrogen donor. researchgate.netnih.gov This method facilitates the coupling of lithium amides and organomagnesium compounds under mild, solution-phase conditions. nih.govrsc.org The reaction is typically performed sequentially: a solution of a lithium dialkylamide (e.g., lithium dimethylamide) in a solvent like THF is first allowed to react with N₂O gas (at 1 atm) to form an aminodiazotate intermediate. epfl.chrsc.org This intermediate is then combined with an aryl Grignard reagent (e.g., phenylmagnesium bromide), and upon gentle heating, the desired aryldialkyltriazene is formed in good yields. epfl.chrsc.org

A key advantage of this N₂O-mediated method is its ability to access triazenes with alkenyl and alkynyl substituents, which are often challenging to prepare using conventional methods due to the instability of the required starting materials. researchgate.netnih.govrsc.org

Organometallic Reagent-Based Transformations in Triazene Synthesis

The use of organometallic reagents, particularly Grignard reagents, has expanded the toolkit for triazene synthesis. numberanalytics.com One notable method involves the reaction of Grignard reagents with specific organic azides. acs.org A simple and versatile one-pot procedure has been developed using 1-azido-4-iodobutane (B3378850) or 4-azidobutyl-4-methylbenzenesulfonate as the azide (B81097) source. acs.org This approach allows for the regioselective formation of linear, trisubstituted triazenes from a variety of aryl, heteroaryl, vinyl, and alkyl Grignard reagents. acs.org

Another organometallic-based strategy involves the functionalization of pre-formed triazenes. Aryldialkyltriazenes are stable towards bases and many organometallic reagents and catalysts, allowing for chemical modifications on the aryl ring. epfl.ch For example, direct C-H magnesiation of heteroaromatic compounds using a Knochel-Hauser base (TMPMgCl·LiCl) followed by reaction with an azide reagent can produce S-heteroaromatic triazenes. acs.org

Targeted Synthesis of Substituted this compound Analogues

The core structure of this compound can be functionalized with various substituent groups on the phenyl ring to create a diverse range of analogues. These substitutions are typically achieved by starting with the appropriately substituted aniline in the classical diazotization and amination synthesis. ingentaconnect.com The introduction of different functional groups allows for the fine-tuning of the molecule's chemical and physical properties.

For instance, benzophenone-linked triazenes, such as 1-(4-benzoylphenyl)-3,3-dimethyltriazene and 1-(2-benzoylphenyl)-3,3-dimethyltriazene, have been synthesized by diazotizing the corresponding aminobenzophenone followed by reaction with dimethylamine. ingentaconnect.comingentaconnect.com Similarly, analogues with acetyl, hydroxymethyl, nitro, and methyl groups at various positions on the phenyl ring have been prepared. ingentaconnect.com The synthesis of 3,3-Dimethyl-1-(3-nitrophenyl)triazene, for example, begins with 3-nitroaniline.

Research has also explored the synthesis of triazenes with electron-withdrawing groups like -F, -Cl, -Br, -CN, and -CF₃ on the phenyl ring. lucp.net Furthermore, a series of 1-(2-chloroethyl)-3-phenyltriazene derivatives with substituents such as 4-acetyl, 3-(trifluoromethyl), and 4-(ethoxycarbonyl) on the phenyl ring have been synthesized with yields ranging from 37% to 91%. nih.gov The synthesis of 3-(4-Carbamoylphenyl)-1,3-dimethyltriazene 1-Oxide has also been reported, demonstrating the versatility of synthetic approaches to modify the triazene scaffold. iucr.org

The following table summarizes a selection of synthesized substituted this compound analogues and related derivatives.

Table 1: Examples of Synthesized Substituted this compound Analogues

| Compound Name | Substituent on Phenyl Ring | Starting Amine | Reference |

|---|---|---|---|

| 1-(4-Benzoylphenyl)-3,3-dimethyltriazene | 4-Benzoyl | 4-Aminobenzophenone | ingentaconnect.com, ingentaconnect.com |

| 1-(2-Benzoylphenyl)-3,3-dimethyltriazene | 2-Benzoyl | 2-Aminobenzophenone | ingentaconnect.com, ingentaconnect.com |

| 1-(4-Acetylphenyl)-3,3-dimethyltriazene | 4-Acetyl | 4-Aminoacetophenone | nih.gov |

| 1-(3-(Trifluoromethyl)phenyl)-3,3-dimethyltriazene | 3-Trifluoromethyl | 3-(Trifluoromethyl)aniline | nih.gov |

| 1-(4-Nitrophenyl)-3,3-dimethyltriazene | 4-Nitro | 4-Nitroaniline | ingentaconnect.com |

| 1-(p-Tolyl)-3,3-dimethyltriazene | 4-Methyl | p-Toluidine | ingentaconnect.com |

| 1-(4-Cyanophenyl)-3,3-dimethyltriazene | 4-Cyano | 4-Aminobenzonitrile | lucp.net |

| 1-(4-Chlorophenyl)-3,3-dimethyltriazene | 4-Chloro | 4-Chloroaniline | researchgate.net |

Introduction of Aromatic Substituents and Their Influence on Reactivity

The chemical properties and reactivity of the this compound scaffold can be significantly modulated by introducing various substituents onto the aromatic ring. The nature of these substituents, whether electron-donating or electron-withdrawing, exerts a profound influence on the electronic structure of the triazene moiety. researchgate.net This, in turn, affects the stability, reactivity, and potential applications of the resulting derivatives.

The introduction of substituents on the aryl ring significantly impacts the contributions of different tautomeric structures in triazenes. researchgate.net This effect is particularly pronounced with the addition of electronegative groups. researchgate.net Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or acetyl (-COCH₃), decrease the electron density on the aromatic ring and, by extension, on the triazene functional group. libretexts.org This generally leads to an increase in the thermal stability of the triazene. For instance, studies have shown that the decomposition temperature of 1-aryl-3,3-dialkyltriazenes decreases as the electron-withdrawing capacity of the aromatic substituents is reduced. cardiff.ac.uk The presence of EWGs stabilizes the molecule, making them less prone to decomposition. cardiff.ac.ukacs.org For example, 1-(2-alkynylphenyl)-3,3-dialkyltriazenes require an electron-withdrawing substituent on the phenyl ring to deactivate the triazene towards methylation-induced decomposition, thereby favoring cyclization reactions. acs.org

Conversely, electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density of the aromatic ring. libretexts.orgmdpi.com This increased electron density can influence the reactivity of the triazene. In the context of 1,3-disubstituted alkyl(aryl)triazenes, electron-donating groups favor the formation of the conjugated tautomer. The electronic properties of substituents can markedly influence the characteristics of related metal complexes; for example, electron-donating groups on the pendant arms of macrocyclic ligands have been shown to accelerate the exchange rate of coordinated water molecules. mdpi.com

The position of the substituent (ortho, meta, or para) also plays a crucial role. The "ortho-effect," where an ortho-substituent increases the acid strength of benzoic acid regardless of its electronic nature, highlights the complex interplay of steric and electronic factors. libretexts.org In triazenes, the fragmentation pathways under mass spectrometry can differ significantly between ortho, meta, and para isomers, as seen with nitro-substituted 1-phenyl-3,3-dimethyltriazenes. ingentaconnect.com

The following table summarizes the influence of various aromatic substituents on the properties of 1-phenyl-3,3-dialkyltriazenes.

Table 1: Influence of Aromatic Substituents on 1-Phenyl-3,3-dialkyltriazene Properties | Substituent (X) | Position | Substituent Type | Observed Effect | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | -NO₂ | meta, para | Electron-Withdrawing | Increases thermal stability; alters mass spectral fragmentation. acs.orgingentaconnect.com | | -CN | ortho | Electron-Withdrawing | Deactivates triazene toward decomposition, enabling cyclization. acs.org | | -COCH₃ | meta, para | Electron-Withdrawing | Investigated for cytotoxic activity. ingentaconnect.com | | -CH₃ | para | Electron-Donating | Base peak in mass spectrum corresponds to the tolyl cation-radical. ingentaconnect.com | | -Benzoyl | ortho, para | Electron-Withdrawing | Resulting compounds show strong cytotoxic activity. ingentaconnect.comingentaconnect.com |

Diversification of Alkyl Groups at the Triazene Moiety

The standard synthesis of 1-aryl-3,3-dialkyltriazenes involves the diazotization of an aromatic amine followed by coupling with a secondary amine. epfl.chlippertt.ch This methodology allows for considerable variation in the alkyl groups at the N3 position of the triazene by simply changing the secondary amine used in the coupling reaction. While this compound is the most common example, derivatives with different alkyl groups such as ethyl, isopropyl, and cyclohexyl have been synthesized and studied. lippertt.chresearchgate.netlippertt.ch

The steric and electronic properties of the N3-alkyl groups can influence the compound's stability and reactivity. For example, the hindered rotation of the dialkylamino group has been studied using NMR, indicating the involvement of a 1,3-dipolar structure of the triazene functional group. lippertt.ch The steric bulk of the alkyl groups can also affect the kinetics of reactions, such as the acid-catalyzed decomposition of these compounds. researchgate.net A study on five 1-phenyl-3,3-dialkyltriazenes (with methyl, ethyl, 2-propyl, butyl, and cyclohexyl groups) investigated the steric effect on the rate constants of their decomposition. researchgate.net

The table below illustrates the diversity of alkyl groups that have been incorporated at the N3 position of the 1-phenyltriazene core.

Table 2: Examples of N3-Alkyl Group Diversification in 1-Phenyltriazenes | R¹ in -NR¹₂ | R² in -NR¹₂ | Resulting Triazene Class | Synthetic Precursor (Amine) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Methyl | Methyl | 1-Aryl-3,3-dimethyltriazene | Dimethylamine | ingentaconnect.comlippertt.ch | | Ethyl | Ethyl | 1-Aryl-3,3-diethyltriazene | Diethylamine | lippertt.chlippertt.ch | | Isopropyl | Isopropyl | 1-Aryl-3,3-diisopropyltriazene | Diisopropylamine | lippertt.chlippertt.ch | | Butyl | Butyl | 1-Aryl-3,3-dibutyltriazene | Dibutylamine | researchgate.net | | \multicolumn{2}{|c|}{(CH₂)₅ (Piperidine)} | 1-(Aryl)-3,3-pentamethylenetriazene | Piperidine | cardiff.ac.uk | | \multicolumn{2}{|c|}{(CH₂)₄O (Morpholine)} | 4-(Aryl-1-triazenyl)morpholine | Morpholine | cardiff.ac.uk |

Synthesis of Specialized Triazene Derivatives (e.g., Alkynyl, Alkenyl, Acyl)

Beyond simple alkyl and aryl variations, advanced synthetic methods have enabled the creation of specialized triazene derivatives where the N1 atom is attached to an alkynyl, alkenyl, or acyl group. These derivatives exhibit unique reactivity and serve as versatile building blocks in organic synthesis. epfl.chresearchgate.net

Alkynyl Triazenes: The synthesis of 1-alkynyl triazenes is challenging via standard methods because the required starting materials are often unstable. epfl.chnih.gov A breakthrough method involves the use of nitrous oxide (N₂O) to mediate the coupling of lithium amides and alkynyl Grignard reagents. nih.govacs.org This approach allows for the synthesis of various alkynyl triazenes under mild conditions. nih.gov Recently, the synthesis of a terminal 1-alkynyl triazene has been reported, which further expands the structural diversity through subsequent functionalization reactions like Sonogashira coupling, allowing the introduction of esters, alcohols, cyanides, and other groups. researchgate.netacs.orgnih.govacs.org The electron-donating character of the triazene group activates the alkyne, giving it reactivity similar to an ynamide. epfl.chresearchgate.netresearchgate.net

Alkenyl Triazenes: Alkenyl (or vinyl) triazenes are valuable synthetic intermediates that can function as vinyl cation surrogates. epfl.chscispace.com While their chemistry is less explored than that of aryl triazenes, synthetic routes have been developed. epfl.ch One notable method is the enantioselective [2+2] cycloaddition of bicyclic alkenes with 1-alkynyltriazenes, catalyzed by a Ruthenium(II) complex, to produce chiral vinyl triazenes. scispace.com Additionally, a series of novel 4-(E)-ethenyl-6-alkylamino-1,3,5-triazin-2-ylamine derivatives have been synthesized via the Wittig reaction between alkyltriphenylphosphonium bromides and aromatic aldehydes. nih.gov

Acyl Triazenes: Triazenes bearing an acyl group on the N1 atom are a relatively new class of compounds. lookchem.comnih.gov A general method for their synthesis involves the transformation of 1-alkynyl triazenes. researchgate.netlookchem.comnih.gov These transformations include acid-catalyzed hydration, gold/iodine-catalyzed oxidation, or oxyhalogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). epfl.chlookchem.comnih.gov The resulting 1-acyl triazenes are thermally stable and can act as acylation reagents under acidic conditions. epfl.chlookchem.comnih.gov The acyl group has a strong influence on the electronic structure of the triazene, leading to very short N2-N3 bond lengths. epfl.chresearchgate.net

The following table provides an overview of these specialized triazene derivatives and their synthetic origins.

Table 3: Synthesis of Specialized Triazene Derivatives | Derivative Type | General Structure (R = Alkyl/Aryl) | Synthetic Precursor/Method | Key Features | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Alkynyl | R-C≡C-N=N-NR₂ | Alkynyl Grignard + Lithium Amide + N₂O | Activated alkyne, ynamide-like reactivity. epfl.chresearchgate.netnih.gov | | Alkenyl | R₂C=CR-N=N-NR₂ | [2+2] Cycloaddition of alkenes and alkynyl triazenes; Wittig reaction. | Vinyl cation surrogates. epfl.chscispace.comnih.gov | | Acyl | R-C(=O)-N=N-NR₂ | Hydration/Oxidation/Oxyhalogenation of 1-alkynyl triazenes. | Thermally stable; act as acylating agents. epfl.chlookchem.comnih.gov |

Elucidation of Reaction Mechanisms and Reactive Intermediates of 1 Phenyl 3,3 Dimethyltriazene

Mechanistic Studies of Decomposition Pathways

The decomposition of 1-phenyl-3,3-dimethyltriazene is a multifaceted process influenced by various factors, including pH, the presence of nucleophiles, and reaction conditions. Understanding these pathways is crucial for harnessing its reactivity in synthetic chemistry.

pH-Dependent Hydrolytic Cleavage Mechanisms

The hydrolytic decomposition of 1-aryl-3,3-dialkyltriazenes, including this compound, is significantly dependent on pH. nih.gov In acidic conditions, the decomposition is catalyzed, leading to the cleavage of the triazene (B1217601) moiety. nih.gov This process is characterized by a chemical half-life that is inversely proportional to the acidity of the medium. nih.gov

Studies have shown that with the exception of derivatives with strongly deactivating groups like p-nitro substituents (which exhibit greater stability), these triazenes undergo acid-catalyzed hydrolytic cleavage. nih.gov The decomposition products identified after complete hydrolysis include phenol, aniline (B41778), and secondary azocoupling products. nih.gov The proposed mechanism for this spontaneous hydrolysis involves the formation of an arenediazonium cation as a relatively stable intermediate. nih.gov This pH-dependent toxicity is likely attributable to this arenediazonium cation. nih.gov

The rate of hydrolysis can be influenced by substituents on the aryl ring. For instance, the hydrolysis of 1-aryl-3-aryloxymethyl-3-methyltriazenes is favored by the presence of an electron-withdrawing group in the aryloxymethyl moiety. cdnsciencepub.com A curved Hammett plot for the pseudo-first-order rate constant suggests that multiple mechanisms operate concurrently, with their contributions being substituent-dependent. cdnsciencepub.com Further analysis reveals a linear relationship between the rate constant for the buffer-catalyzed reaction and the Hammett constant, indicating a mechanism involving nucleophilic displacement. cdnsciencepub.com The observation of a solvent deuterium (B1214612) isotope effect confirms the involvement of specific acid catalysis in the reaction mechanism. cdnsciencepub.com

Table 1: Hydrolysis Data for Substituted 1-Aryl-3,3-dimethyltriazenes

| Compound | Half-life (pH 7, 37°C) | Reference |

|---|---|---|

| This compound | 210 minutes | epa.gov |

| 1-(p-Methoxyphenyl)-3,3-dimethyltriazene | 10 minutes | epa.gov |

| 1-(m-Nitrophenyl)-3,3-dimethyltriazene | 250 days | epa.gov |

| 1-(p-Chlorophenyl)-3,3-dimethyltriazene | 40-45 hours | epa.gov |

Pathways Involving Generation of Aryl Cations and Radicals

The decomposition of 1-aryl-3,3-dialkyltriazenes can proceed through both heterolytic and homolytic pathways, leading to the formation of aryl cations and radicals, respectively. researchgate.net The balance between these two competing mechanisms is influenced by the nucleophile's electron-transfer efficiency, the redox potential of the aryl diazonium substrate, and the reaction solvent. researchgate.net

In the presence of strong, non-nucleophilic acids, such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4), 1-aryl-3,3-dialkyltriazenes can decompose at elevated temperatures to generate aryl cations. researchgate.net These cations can then react with nucleophiles present in the reaction mixture. researchgate.net For instance, reaction with fluoride (B91410) anions can yield fluoroarenes. researchgate.net

Conversely, photolytic decomposition of 1-phenyl-3,3-dialkyltriazenes often proceeds via a radical mechanism. lippertt.ch Analysis of the photolysis products is consistent with a radical decomposition pathway, where the primary step is the cleavage of the triazene group to form a phenyl radical and an amino radical. lippertt.ch These radicals can then react with the solvent or other species present. lippertt.ch The quantum yield of photolysis and the rate of decomposition are affected by substituents on the phenyl ring, with electron-withdrawing groups generally decreasing both. lippertt.ch Mass spectral analysis also supports the formation of a phenyl cation-radical upon fragmentation. ingentaconnect.com

One-electron oxidation of aryltriazenes, either electrochemically or chemically, leads to the formation of radical cations. researchgate.net The stability of these radical cations is dependent on the substituents on the aryl rings. researchgate.net These radical cations can subsequently decompose, with one of the decay products being the corresponding arenediazonium ion. researchgate.net

Oxidative N-Demethylation Mechanisms and Substrate Effects

A significant metabolic pathway for this compound and its derivatives is oxidative N-demethylation. researchgate.netlucp.net This enzymatic process, likely initiated by α-C-hydroxylation, is a common feature for many triazenes and is considered a key activation step. researchgate.net The N-demethylation leads to the formation of the corresponding 1-phenyl-3-methyltriazene, which is often the more active cytotoxic moiety. lucp.netnih.gov

The efficiency of oxidative N-demethylation is influenced by the electronic properties of the substituents on the phenyl ring. researchgate.net A study investigating a series of 3,3-dimethyl-1-phenyl-triazenes found a positive correlation between the presence of deactivating halogen atoms on the phenyl ring and the extent of demethylation. researchgate.net This suggests that electron-withdrawing substituents can enhance the rate of this metabolic conversion. researchgate.net

Table 2: Extent of Oxidative N-Demethylation for Substituted 1-Phenyl-3,3-dimethyltriazenes

| Compound | Percentage of Demethylation | Reference |

|---|---|---|

| This compound | 45% | researchgate.net |

| 1-(4-Chlorophenyl)-3,3-dimethyltriazene | 92% | researchgate.net |

| 1-(4-Bromophenyl)-3,3-dimethyltriazene | 89% | researchgate.net |

| 1-(2,4,6-Trichlorophenyl)-3,3-dimethyltriazene | 122% | researchgate.net |

| 1-(2,4,6-Tribromophenyl)-3,3-dimethyltriazene | 85% | researchgate.net |

This enzymatic dealkylation and subsequent degradation of the resulting monoalkyl compounds ultimately yield the respective alkyldiazonium cation, which is considered the 'proximate' alkylating agent. researchgate.net

Thermal Decomposition Profiles and Kinetic Analyses

The thermal stability and decomposition kinetics of this compound and related compounds have been investigated using techniques such as thermogravimetric analysis (TGA). scirp.orgsemanticscholar.org The thermal decomposition of these compounds often occurs in distinct steps, corresponding to the loss of different functional groups. tainstruments.com

Kinetic parameters, including activation energy (E), the pre-exponential factor (A), and the reaction order (n), can be determined from TGA data using methods like the Kissinger and Flynn-Wall-Ozawa methods. scirp.orgmdpi.com These parameters provide insight into the thermal stability and the mechanism of decomposition. For example, a study on a synthetic jarosite analog showed that the activation energy varied at different stages of decomposition, indicating a complex, multi-step process. tainstruments.com Similarly, for polysuccinimide, the thermal decomposition was found to occur within a specific temperature range with a determined reaction order and activation energy. scirp.org The thermal decomposition of cumene (B47948) hydroperoxide was found to follow a half-order reaction, suggesting a specific decomposition mechanism. researchgate.net While specific kinetic data for the thermal decomposition of this compound is not detailed in the provided search results, the general methodologies are applicable. The thermal decomposition of substituted aryltriazenes can be promoted by iodine, leading to the formation of aryl iodides under milder conditions than purely thermal decomposition. umich.edu

Reactivity in Specific Chemical Transformations

This compound and its analogs are versatile reagents in a variety of chemical transformations, acting as precursors for reactive intermediates.

Investigation of Intermediates and Transition States via Trapping Studies

The elucidation of reaction mechanisms for this compound and its analogs heavily relies on the identification of transient intermediates. Trapping studies, where highly reactive, short-lived molecules are captured to form stable, observable products, have been instrumental in this regard. lumenlearning.combeilstein-journals.org

A primary pathway for the bioactivation of 1-aryl-3,3-dimethyltriazenes is enzymatic N-demethylation, a process mediated by cytochrome P450 enzymes. open.ac.uk This reaction generates a hydroxymethyltriazene intermediate (Ar-N=N-N(CH₃)CH₂OH). open.ac.ukcdnsciencepub.com This intermediate is often too unstable for direct isolation under physiological conditions but can be "trapped" by its subsequent decomposition. The hydroxymethyltriazene readily loses formaldehyde (B43269) to yield the corresponding 1-aryl-3-methyltriazene (monomethyltriazene). open.ac.ukcdnsciencepub.com The detection and quantification of these monomethyltriazenes serve as indirect but compelling evidence for the transient existence of the hydroxymethyl intermediate. cdnsciencepub.comopen.ac.uk For example, the metabolism of such triazenes is known to generate cytotoxic monomethyltriazenes, which are considered the ultimate alkylating agents responsible for their biological activity. who.int

Further evidence for reactive intermediates comes from hydrolysis studies of related triazene derivatives. The hydrolysis of 1-aryl-3-aryloxymethyl-3-methyltriazenes has been shown to proceed through a triazenyliminium ion intermediate. researchgate.net This cation can be trapped by nucleophilic solvents, such as methanol, providing concrete proof of its formation during the reaction. researchgate.net Similarly, in the decomposition of 1-aryl-3-benzoyloxymethyl-3-methyltriazenes, the mechanism involves the formation of an iminium cation, which is then captured by water to form the hydroxymethyltriazene. researchgate.net The common ion effect, where the addition of a common ion (benzoate) slows the reaction, further supports the existence of this dissociative pathway and the intermediate cation. researchgate.net

Competition Between Mechanistic Pathways (e.g., Pericyclic vs. Pseudocoarctate)

A pericyclic reaction is a type of concerted organic reaction where the transition state has a cyclic geometry, and the electrons redistribute in a closed loop. These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the rules of orbital symmetry.

The available scientific literature from the conducted searches does not provide a direct discussion or comparison of pericyclic versus pseudocoarctate mechanistic pathways for the reactions of this compound specifically. While the decomposition and rearrangement reactions of triazenes are well-documented, they are typically described in terms of stepwise ionic or radical mechanisms, particularly in biological or hydrolytic contexts, rather than through the lens of concerted pericyclic or pseudocoarctate transition states.

Strategic Applications of 1 Phenyl 3,3 Dimethyltriazene in Advanced Organic Synthesis

1-Phenyl-3,3-dimethyltriazene as a Precursor and Enabling Reagent

This compound has emerged as a versatile and valuable reagent in modern organic synthesis. cymitquimica.com Its unique chemical structure, featuring a phenyl group and two methyl groups attached to a triazene (B1217601) core, allows it to serve as a precursor for various reactive intermediates. cymitquimica.com This adaptability makes it a key component in a range of synthetic transformations.

Utility as a Safer Alternative to Diazonium Salts in Arylation

One of the most significant applications of this compound is its use as a safer and more stable alternative to traditional aryl diazonium salts. iaea.org Aryl diazonium salts, while highly reactive and useful for introducing aryl groups, are notoriously unstable and can be explosive, posing significant safety risks. mpg.de In contrast, this compound is a stable, often crystalline solid that can be stored for extended periods without significant decomposition. cymitquimica.comiaea.org

Application as a Removable Directing Group in C–H Functionalization

The triazene group in this compound can function as a removable directing group in C–H functionalization reactions. pkusz.edu.cn This strategy allows for the selective activation and functionalization of otherwise unreactive C–H bonds, typically at the ortho position of the phenyl ring. pkusz.edu.cnpkusz.edu.cn The triazene moiety coordinates to a transition metal catalyst, bringing the catalyst into close proximity to the targeted C–H bond and facilitating its cleavage and subsequent reaction. pkusz.edu.cn

A key advantage of using the triazene group is its versatility in post-functionalization transformations. pkusz.edu.cnpkusz.edu.cn After the desired C–H functionalization has been achieved, the triazene group can be readily removed or converted into other useful functional groups. pkusz.edu.cn For instance, it can be cleaved to generate a diazonium salt, which can then participate in further reactions. pkusz.edu.cn This "traceless" or "manipulable" directing group strategy significantly enhances the synthetic utility of C–H activation chemistry, allowing for the construction of complex molecular architectures from simple starting materials. pkusz.edu.cnnih.gov

Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

This compound serves as a valuable precursor for the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. nih.govnih.govmdpi.com The ability to generate aryl radicals or aryl cations from this stable precursor under specific conditions makes it a versatile tool for forging these crucial bonds.

For instance, the decomposition of this compound can generate phenyl radicals, which can then be used to arylate various unsaturated systems, leading to the formation of new C-C bonds. acs.orgresearchgate.net This approach has been utilized in the synthesis of complex organic molecules. nih.gov

Furthermore, the generation of aryl cations or their equivalents from this compound enables the construction of C-X bonds. This is particularly relevant in the synthesis of compounds containing carbon-oxygen or carbon-nitrogen bonds. nih.govmdpi.com The controlled generation of the reactive aryl species allows for the coupling with a variety of nucleophiles, including alcohols, amines, and other heteroatomic species, to afford a diverse range of functionalized aromatic compounds. mdpi.com

Specific Synthetic Transformations Utilizing this compound

The versatility of this compound is demonstrated in its application in a variety of specific and powerful synthetic transformations. researchgate.net These reactions leverage the unique reactivity of the triazene functionality to achieve outcomes that are often challenging with other methods.

Arylation Reactions of Unsaturated Organic Systems (e.g., Coumarins)

This compound has been effectively used as an arylating agent for unsaturated organic systems, such as coumarins. acs.orgresearchgate.net In these reactions, the triazene decomposes to generate free phenyl radicals, which then attack the electron-deficient double bond of the coumarin (B35378) ring system. acs.org This process typically results in the formation of 3-arylcoumarins, a class of compounds with significant biological and pharmacological properties. semanticscholar.org

The reaction conditions for these arylations can be controlled to favor the desired product. For example, the choice of solvent and the presence of radical initiators can influence the efficiency of the reaction. While the yields of 3-arylcoumarins from the reaction with this compound may be lower compared to the Meerwein arylation using diazonium salts, the use of the more stable triazene precursor offers significant practical advantages in terms of safety and handling. acs.org

| Arylating Agent | Substrate | Product | Yield | Reference |

| This compound | Coumarin | 3-Phenylcoumarin | Low | acs.org |

| Benzoyl Peroxide | Coumarin | 3-Phenylcoumarin | - | acs.org |

| N-Nitrosoacetanilide | Coumarin | 3-Phenylcoumarin | - | acs.org |

| Diazonium Salt (Meerwein) | Coumarin | 3-Arylcoumarins | Good | acs.org |

Regioselective Fluorination of Aromatic Compounds via Triazene Precursors

Aryl triazenes, including this compound and its derivatives, serve as important precursors for the regioselective introduction of fluorine atoms into aromatic rings. iaea.orgnih.gov The acid-catalyzed decomposition of an aryl triazene in the presence of a fluoride (B91410) source is a convenient and efficient method for the synthesis of a variety of aryl fluorides. iaea.org This method is particularly useful for preparing aryl fluorides that are substituted with electron-withdrawing groups. iaea.org

The process involves the in situ generation of an aryl diazonium salt from the stable triazene precursor, which then undergoes a Schiemann-type reaction to afford the corresponding aryl fluoride. iaea.org The use of ionic liquids as the reaction medium has been shown to be particularly effective, leading to high yields in short reaction times. iaea.org This approach offers a practical and often milder alternative to traditional methods for aromatic fluorination. nih.govacs.org

| Triazene Precursor | Reaction Conditions | Product | Yield | Reference |

| Triazene 1 | p-toluenesulfonic acid, [bmim][BF4], 80 °C, 30 min | Aryl fluoride | 73% | iaea.org |

Cyclization Reactions for Heterocycle Synthesis (e.g., Indazoles, Cinnolines)

The triazene moiety is a versatile functional group in organic synthesis, serving as a stable yet reactive precursor for the construction of complex molecular architectures. researchgate.net One of its significant applications is in the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds and pharmaceuticals. researchgate.netbeilstein-journals.orgresearchgate.net Specifically, derivatives of this compound are instrumental in temperature- and catalyst-controlled cyclization reactions to produce important heterocyclic systems like indazoles and cinnolines. researchgate.netacs.org

A notable strategy involves the cyclization of 1-(2-alkynylphenyl)-3,3-dialkyltriazenes, which can be directed to selectively form either indazoles or cinnolines under neutral conditions. acs.org The reaction outcome is highly dependent on the reaction temperature and the nature of the substituent on the alkyne. acs.org When heated in a solvent like 1,2-dichlorobenzene, these triazene derivatives can undergo intramolecular cyclization. For instance, heating to 200 °C exclusively yields cinnoline (B1195905) products in high yields. acs.org Conversely, conducting the reaction at a lower temperature of 170 °C results in a mixture of both isoindazoles and cinnolines. acs.org

The selective synthesis of indazoles from these triazene precursors can be achieved under milder conditions using a catalyst. acs.org Stirring a 1,2-dichloroethane (B1671644) solution of the (2-ethynylphenyl)dialkyltriazene with copper(I) chloride (CuCl) at 50 °C overnight can produce isoindazoles in good to excellent yields. acs.org This method highlights the utility of the triazene group as a controllable element in directing the cyclization pathway towards a desired heterocyclic core.

The synthesis of these heterocycles is of significant interest due to their prevalence in medicinal chemistry. nih.gov Indazoles, which are benzene-fused pyrazole (B372694) derivatives, exhibit a wide spectrum of biological activities. nih.govheteroletters.org Similarly, cinnolines, also known as 1,2-diazanaphthalenes, are important pharmacophores used in the development of various therapeutic agents. impactfactor.orgijariit.com The use of triazene-based cyclization offers a powerful and flexible route to access these valuable scaffolds. researchgate.netacs.org

Table 1: Selective Cyclization of (2-Ethynylphenyl)dialkyltriazenes

| Starting Material | Conditions | Major Product(s) | Yield | Reference |

| (2-Ethynylphenyl)dialkyltriazene | 1,2-Dichlorobenzene, 200 °C | Cinnolines | High | acs.org |

| (2-Ethynylphenyl)dialkyltriazene | 1,2-Dichlorobenzene, 170 °C | Isoindazoles & Cinnolines | Mixture | acs.org |

| (2-Ethynylphenyl)dialkyltriazene | CuCl, 1,2-Dichloroethane, 50 °C | Isoindazoles | Good to Excellent | acs.org |

Electrophilic Vinylation and Other Novel Carbon-Bond Forming Reactions

The unique electronic properties of the triazene group enable its participation in novel carbon-carbon bond-forming reactions. researchgate.net The electron-donating nature of the triazenyl group can activate adjacent functionalities, making them useful synthons for complex organic transformations. researchgate.net A key application in this area is the use of vinyl triazenes, derivatives of this compound, as precursors for electrophilic vinylation. researchgate.netresearchgate.net

Vinyl triazenes can function as vinyl cation surrogates, which are highly reactive intermediates useful for forming new carbon-carbon bonds. researchgate.net This reactivity allows for acid-induced reactions with a variety of nucleophiles, leading to the formation of C–N, C–O, C–F, C–P, and C–S bonds, demonstrating the synthetic utility of these compounds. researchgate.net The development of efficient synthetic pathways to vinyl triazenes has been crucial for exploiting their potential in these electrophilic vinylation reactions. researchgate.netresearchgate.net

Beyond vinylation, the generation of reactive intermediates from triazenes and other precursors is a cornerstone of modern synthetic chemistry for C-C bond formation. nih.gov Methodologies involving the generation of carbon-centered radicals are of significant interest. rsc.org While various reagents can mediate such reactions, the principles underlying the controlled formation of radicals and other reactive species like carbenes and carbocations are central to developing new synthetic methods. nih.govresearchgate.net These reactions are fundamental for constructing the carbon backbone of organic molecules, including complex natural products and pharmaceuticals. nih.govuni-graz.at The adaptability of the triazene functional group makes it a valuable component in the toolkit for designing such novel carbon-carbon bond-forming strategies. researchgate.net

Potential in Polymer Chemistry and Advanced Materials Science

The applications of this compound and related compounds extend into the realms of polymer chemistry and materials science. researchgate.netscispace.comnih.gov Research has shown that substituted 1-phenyl-3,3-dialkyltriazenes can act as effective promoters for the excimer laser-induced ablation of polymers. scispace.comlippertt.ch In this process, the triazene compound is doped into a polymer matrix. lippertt.ch The photochemical decomposition of the triazene upon laser irradiation is a key step, and understanding the ground- and excited-state electronic properties of these molecules is crucial for optimizing the ablation mechanism. scispace.com This application is of interest for microfabrication and surface modification of polymeric materials.

The potential of triazene compounds in materials science is also highlighted by the properties of structurally similar molecules. For example, Diazoaminobenzene (DAAB), which shares the core triazene linkage, is used as a polymer additive. nih.gov It has been patented as a chemical blowing agent for creating foams in various polymer systems and as a coupler to promote the adhesion of natural rubber to steel. nih.gov Furthermore, DAAB has been reported to exhibit semiconducting properties and has been used as a dopant for poly(methyl methacrylate) (PMMA) in the manufacture of semiconductors. nih.gov

These established uses for related triazenes suggest potential applications for this compound. Its ability to undergo photochemical reactions points towards roles in photolithography or as a photoinitiator in polymerization processes. The electronic properties of the triazene group could be harnessed in the development of novel functional materials, such as conductive polymers or materials with specific optical properties, positioning it as a compound of interest for advanced materials research. scispace.comnih.gov

Table 2: Applications of Triazenes in Polymer and Materials Science

| Triazene Compound | Polymer/Material | Application/Role | Reference |

| Substituted 1-phenyl-3,3-dialkyltriazenes | General Polymers | Promoter for laser-induced polymer ablation | scispace.comlippertt.ch |

| Diazoaminobenzene (DAAB) | Poly(methyl methacrylate) (PMMA) | Dopant in semiconductor manufacturing | nih.gov |

| Diazoaminobenzene (DAAB) | Various Polymer Systems | Chemical blowing agent | nih.gov |

| Diazoaminobenzene (DAAB) | Natural Rubber | Adhesion promoter (coupler) | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for Research on 1 Phenyl 3,3 Dimethyltriazene

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are fundamental in identifying and characterizing 1-phenyl-3,3-dimethyltriazene, as well as for monitoring its chemical transformations.

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the chemical environment of the hydrogen atoms. For instance, the dimethyl group typically appears as a singlet, while the protons on the phenyl ring exhibit signals in the aromatic region. In related triazene (B1217601) derivatives, the aromatic protons can show complex multiplicity depending on the substitution pattern. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR offers direct insight into the carbon skeleton. acs.org The chemical shifts of the carbon atoms in the phenyl ring and the methyl groups are characteristic and can be used for structural confirmation. Studies on related compounds have shown that substituents on the phenyl ring significantly influence the ¹³C chemical shifts. acs.org

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is particularly valuable for studying the triazene core. The chemical shifts of the nitrogen atoms are sensitive to electronic effects and can provide information about the relative stabilities of the molecule. researchgate.net Research on a series of 1-aryl-3,3-dialkyltriazenes has demonstrated the utility of ¹⁵N NMR in understanding substituent effects on the nitrogen atoms. researchgate.net

Table 1: Representative NMR Data for Triazene Derivatives

| Nucleus | Compound Type | Chemical Shift (δ) Range (ppm) | Key Observations |

|---|---|---|---|

| ¹H | 1-Aryl-3,3-dimethyltriazenes | ~3.8 (CH₃), 7.2-8.2 (Aromatic) | Dimethyl group appears as a singlet; aromatic signals vary with substitution. |

| ¹³C | 1-Aryl-3,3-dimethyltriazenes | Varies with substitution | Phenyl and methyl carbon signals are diagnostic. acs.org |

| ¹⁵N | 1-Aryl-3,3-dialkyltriazenes | Varies with substitution | Sensitive to electronic effects of substituents. researchgate.net |

This table is for illustrative purposes and actual values may vary based on solvent and specific substituents.

IR and UV-Vis spectroscopy are crucial for monitoring reactions involving this compound and for detecting transient species.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic vibrational frequencies. The N=N stretching vibration is a key diagnostic band. lippertt.ch Studies have shown that the position of this band is influenced by substituents on the phenyl ring and the nature of the alkyl groups at the N3 position. lippertt.ch Other important bands include C-H stretching and bending vibrations of the aromatic and methyl groups. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectra of 1-aryl-3,3-dialkyltriazenes typically show characteristic absorption bands that can be correlated with electronic transitions within the triazeno group and the aromatic ring. scispace.com These spectra are useful for monitoring the progress of reactions, as changes in the chromophore will lead to shifts in the absorption maxima.

Table 2: Key Vibrational Frequencies for Triazene Compounds

| Vibrational Mode | Compound Type | Frequency Range (cm⁻¹) | Significance |

|---|---|---|---|

| N=N Stretch | 1-Phenyl-3,3-dialkyl-triazenes | Varies with substitution | Diagnostic for the triazene group. lippertt.ch |

| C-H Stretch (Aromatic) | Aromatic Compounds | ~3000-3100 | Indicates presence of the phenyl ring. |

| C-H Stretch (Aliphatic) | Methyl-substituted compounds | ~2850-2960 | Indicates presence of methyl groups. derpharmachemica.com |

This table provides general ranges; specific values can differ.

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation patterns. nist.govnist.gov

Electron Ionization Mass Spectrometry (EI-MS): EI-MS of this compound reveals characteristic fragmentation pathways. nist.gov Common fragmentation patterns for related compounds include the loss of molecular nitrogen (N₂) and cleavage of the N-N bonds. lippertt.chnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is particularly useful for the analysis of a variety of molecules, including triazenes, and can be used for quantitative analysis at low concentrations. jeol.comrsc.orgresearchgate.netresearchgate.net This technique allows for the rapid and accurate determination of molecular masses. news-medical.net The fragmentation of triazines under MALDI conditions can involve the cleavage of chemical bonds. jeol.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Reaction Progress and Intermediate Detection

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. While the crystal structure of this compound itself may not be widely reported, numerous studies on its derivatives have been conducted. researchgate.netacs.orgnih.gov

These studies reveal key structural parameters such as bond lengths, bond angles, and torsion angles. For example, in derivatives of benzoylphenyltriazene, the triazene moiety often adopts a planar trans-configuration. researchgate.net The N=N double bond and N-N single bond lengths are typically in the range of 1.25–1.29 Å and 1.32–1.34 Å, respectively. Crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. acs.org

Table 3: Representative Crystallographic Data for Triazene Derivatives

| Derivative | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 1-(2-Benzoylphenyl)-3,3-dimethyltriazene | Triclinic | P1 | Planar triazene unit, specific bond lengths and angles. | researchgate.net |

| 1-(4-Benzoylphenyl)-3,3-dimethyltriazene | Triclinic | P1 | Two independent molecules in the asymmetric unit. | researchgate.net |

| 2,4,6-Triphenoxy-1,3,5-triazine | Noncentrosymmetric | - | Stabilized by weak intermolecular interactions. | acs.org |

| Triethyl-1,3,5-triazine-2,4,6-tricarboxylate | - | - | Retains threefold molecular symmetry in the crystal structure. | iucr.org |

This table highlights some examples of crystallographic studies on triazene derivatives.

Dynamic Spectroscopic Approaches for Studying Conformational Dynamics and Rotational Barriers

Dynamic NMR spectroscopy is a powerful technique for investigating the conformational dynamics of this compound, particularly the restricted rotation around the N2-N3 bond. cardiff.ac.uk

The partial double-bond character of the N2-N3 bond leads to a significant rotational barrier. lippertt.ch Variable-temperature NMR studies allow for the determination of the energy barrier to this rotation. lippertt.chcopernicus.org By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to calculate the rate of conformational exchange and the activation energy for the rotational process. copernicus.orgresearchgate.net These studies provide valuable insights into the flexibility of the triazene linkage and how it is influenced by substituents. lippertt.ch

Computational and Theoretical Investigations of 1 Phenyl 3,3 Dimethyltriazene Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-phenyl-3,3-dimethyltriazene. ornl.govnorthwestern.edu These computational methods, rooted in solving the Schrödinger equation, provide insights into molecular properties that are often difficult to probe experimentally. ornl.gov By employing various levels of theory, from semi-empirical methods to more rigorous ab initio and density functional theory calculations, researchers can model molecular geometries, electronic properties, and reaction pathways. ornl.govuni-muenchen.deresearchgate.net

Semi-empirical molecular orbital theories, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), have been widely applied to study triazene (B1217601) systems, including derivatives of this compound. uni-muenchen.descispace.comlippertt.ch These methods offer a computationally less expensive alternative to ab initio calculations, making them suitable for larger molecules and for exploring trends within a series of related compounds. uni-muenchen.descielo.org.mx

AM1 and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.de Studies on 1-aryl-3,3-dialkyltriazenes have utilized these methods to calculate various properties, including molecular geometries, electronic transition energies, bond orders, and dipole moments. scispace.com

For instance, calculations on 1-(4-cyanophenyl)-3,3-dimethyltriazene using both AM1 and PM3 have shown good agreement with experimental X-ray crystallography data, successfully reproducing the twisted conformation of the triazene group relative to the phenyl ring. scispace.com However, the two methods can sometimes yield different results for relative energies of conformers. In one study, AM1 predicted the syn conformer of a pentazadiene to be significantly more stable, while PM3 favored the anti rotamer. scispace.com

A key aspect of triazene chemistry that has been investigated using these methods is the rotational barrier around the N2-N3 bond. scispace.comlippertt.ch The 1,3-dipolar character of the triazene group, resulting from charge transfer from the N3 nitrogen to the N1 nitrogen, imparts partial double bond character to the N2-N3 bond. scispace.com This leads to a significant barrier to internal rotation. A strong correlation has been established between the calculated N2-N3 bond order and the experimentally determined activation energy for this rotation. scispace.com

The table below summarizes some of the findings from AM1 and PM3 calculations on triazene derivatives.

| Property | AM1 Findings | PM3 Findings |

| Geometry | Generally good agreement with experimental data for bond lengths and angles. scispace.com | Also shows good agreement with experimental geometries. researchgate.netscispace.com |

| Conformational Energies | Can differ significantly from PM3 in predicting the most stable conformer. scispace.com | May predict different stable conformers compared to AM1. scispace.com |

| Electronic Transitions | More accurately reproduces transition energies (wavelengths) compared to PM3. scispace.com | Provides a better account of oscillator strengths (intensities) of electronic transitions. scispace.com |

| Rotational Barriers (N2-N3) | Shows a strong correlation between the calculated N2-N3 bond order and the rotational barrier. scispace.com | Also demonstrates a correlation between bond order and rotational barrier. lippertt.ch |

| Heats of Formation | The PM3 method generally performs well for azoles and benzoazoles but can underestimate azine heats of formation. researchgate.net | MNDO systematically underestimates heats of formation for nitrogen heterocycles, while AM1 overestimates for azoles and underestimates for azines. researchgate.net |

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the reaction mechanisms of organic reactions, including those involving triazene derivatives. researchgate.netosti.govmdpi.com DFT calculations can provide valuable insights into the geometries of transition states and the energetics of reaction pathways, helping to elucidate complex reaction mechanisms. researchgate.netosti.govpku.edu.cn

While specific DFT studies focusing solely on the reaction pathways of this compound are not extensively detailed in the provided search results, the application of DFT to similar systems highlights its potential. For example, DFT has been used to investigate the mechanism of 1,3-dipolar cycloaddition reactions, which are relevant to the chemistry of related nitrogen-containing compounds. mdpi.com These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism by locating transition states and intermediates. pku.edu.cn

DFT calculations have been employed to study the role of catalysts in influencing reaction selectivity and to understand the factors controlling regioselectivity and stereoselectivity. mdpi.com For instance, in the study of cycloaddition reactions, DFT can help identify the preferential formation of one product over another by comparing the activation energies of different possible pathways. pku.edu.cn

The accuracy of DFT calculations depends on the choice of the functional and basis set. osti.gov Various functionals, such as B3LYP, M06-2X, and ωB97X-D, are commonly used in combination with basis sets like 6-31G(d) or def2-TZVP to achieve a balance between computational cost and accuracy. osti.govnih.govresearchgate.net High-level methods like DLPNO-CCSD(T) can be used to benchmark the results obtained from DFT calculations. osti.gov

The table below illustrates the types of information that can be obtained from DFT studies of reaction mechanisms.

| Information from DFT | Description |

| Transition State (TS) Geometry | Provides the three-dimensional structure of the highest energy point along the reaction coordinate, offering insights into the bonding changes during the reaction. researchgate.netosti.gov |

| Activation Energy (ΔG‡) | The energy difference between the reactants and the transition state, which determines the reaction rate. Lower activation energies correspond to faster reactions. pku.edu.cn |

| Reaction Energy (ΔG_rxn) | The energy difference between the reactants and the products, indicating whether a reaction is exergonic (releases energy) or endergonic (requires energy). |

| Intermediate Structures | Identifies any stable or metastable species that are formed during the course of a multi-step reaction. osti.gov |

| Reaction Pathway | Maps out the entire energy profile of a reaction, connecting reactants, intermediates, transition states, and products. researchgate.netpku.edu.cn |

Application of Molecular Orbital Theory (e.g., AM1, PM3) to Triazene Systems

Computational Analysis of Conformational Landscapes and Rotational Energy Barriers

The conformational flexibility of this compound, particularly the rotation around the N2-N3 and N1-Phenyl bonds, plays a crucial role in its chemical behavior. Computational methods are essential for mapping the conformational landscape and quantifying the energy barriers associated with these rotations. lippertt.chmsu.edu

Semi-empirical methods like AM1 and PM3, as well as more advanced DFT calculations, have been used to investigate the internal rotation in 1-aryl-3,3-dialkyltriazenes. lippertt.ch A key finding is the significant energy barrier to rotation around the N2-N3 bond, which is a consequence of the partial double bond character arising from the 1,3-dipolar nature of the triazene moiety. scispace.comlippertt.ch

Studies have focused on calculating the potential energy surface for rotation around the N2-N3 axis. lippertt.ch These calculations reveal the relative energies of different conformers and the transition states that separate them. For example, in N-benzhydrylformamides, a related class of compounds with restricted rotation, DFT calculations have been used to determine the rotational barriers of the formyl group, which were found to be in good agreement with experimental data from dynamic NMR spectroscopy. nih.gov

The rotational barrier can be influenced by substituents on both the aryl ring and the N3 nitrogen. lippertt.ch Computational studies allow for a systematic investigation of these substituent effects. For instance, calculations on a series of 1-(3-carboxyphenyl)-3,3-dialkyltriazenes with methyl, ethyl, and isopropyl groups showed how the size of the alkyl group affects the rotational barrier. lippertt.ch

The table below presents typical rotational energy barriers for different types of bonds, providing context for the values observed in triazene systems.

| Bond Type | Typical Rotational Barrier (kcal/mol) | Factors Influencing the Barrier |

| C-C (single bond in ethane) | ~3 | Torsional strain |

| C=C (double bond in ethene) | ~65 | Pi bond overlap |

| C-N (amide bond) | 15-20 | Resonance stabilization, partial double bond character |

| N2-N3 (in this compound) | Significant, influenced by substituents | Partial double bond character due to 1,3-dipolar resonance scispace.comlippertt.ch |

| Aryl-N (in N-benzhydrylformamides) | 2.5 - 9.8 | Steric hindrance from ortho-substituents nih.gov |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Understanding Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For this compound and its derivatives, QSRR models can be developed to predict their chemical transformations and biological activities. researchgate.netacs.org

These models typically use a set of molecular descriptors, which can be calculated using computational methods, to represent the structural features of the molecules. These descriptors can be electronic (e.g., orbital energies, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., partition coefficient). researchgate.net

Early studies on substituted 1-phenyl-3,3-dimethyltriazenes found a correlation between their mutagenicity and a combination of the MNDO-calculated molecular orbital energies and the octanol-water partition coefficient. scispace.com This demonstrates how QSRR can link computational parameters to biological outcomes.

More broadly, the QSRR approach, often generalized within the OASIS (Objective Analysis of Structure-Inherent Searching) concept, involves a systematic search for the best combination of descriptors to model a particular activity. researchgate.net This can involve a large set of topological, steric, and electronic parameters. For example, a QSRR model might relate the rate of a chemical reaction to descriptors like the energy of the highest occupied molecular orbital (HOMO), which is related to the electron-donating ability of the molecule. researchgate.net

The development of a QSRR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known reactivity data is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using computational chemistry software.

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using statistical metrics and, ideally, an external set of compounds not used in the model building process.

Q & A

Q. What are the primary considerations for synthesizing 1-Phenyl-3,3-dimethyltriazene in a laboratory setting?

Synthesis involves preparing aryldialkyltriazenes via established methods, such as those used for ethyl phenylazoformate and this compound. Characterization includes verifying melting points against literature values and purifying intermediates via column chromatography. Stability during synthesis requires inert conditions to avoid premature hydrolysis .

Q. How does the chemical stability of this compound influence experimental design?

The compound hydrolyzes in acidic media to form aryldiazonium salts and secondary amines, which can confound results in biological assays. Experimental designs must use neutral buffers and avoid proton-donor solvents to maintain integrity. Storage conditions should prioritize anhydrous environments .

Q. What toxicity profiles must researchers prioritize when handling this compound?

The compound is neurotropic, inducing malignant tumors in rats (oral LD50: 347 mg/kg). Researchers must adhere to carcinogen-handling protocols, including PPE, fume hoods, and disposal guidelines. Intraperitoneal toxicity (mouse LD50: 344 mg/kg) necessitates strict injection safety measures .

Advanced Research Questions

Q. How can the dual carcinogenic and antimutagenic properties of this compound be reconciled?

While it acts as a potent carcinogen in rats via DNA alkylation, fluoride co-treatment in Drosophila melanogaster reduces mutagenicity by 80–90%. This paradox may arise from differential metabolic activation (e.g., hepatic vs. neural pathways) or fluoride’s inhibition of alkyltransferase repair enzymes. Studies should compare tissue-specific metabolic profiles and DNA repair kinetics .

Q. What methodologies are critical for detecting DNA alkylation adducts induced by this compound?

High-performance liquid chromatography (HPLC) and mass spectrometry are used to quantify O<sup>6</sup>-methyldeoxyguanosine (O<sup>6</sup>-MedG) adducts in vitro. Parallel assays measuring O<sup>6</sup>-alkylguanine-DNA alkyltransferase (ATase) activity in human leukocytes can clarify repair mechanisms. Isotope-labeled standards improve quantification accuracy .

Q. How do QSAR models predict the biological activity of triazene derivatives?

Hierarchical QSAR (HQSAR) identifies structural alerts, such as the triazene core and phenyl substituents, which correlate with carcinogenicity. Fragment-based analysis reveals that electron-withdrawing groups on the aryl ring enhance neurotropic activity. Validation requires cross-testing in rodent models and yeast mutagenicity assays .

Q. Which experimental models are optimal for studying mutagenicity and metabolic activation?

Saccharomyces cerevisiae models assess mitotic gene conversion rates, while Drosophila melanogaster provides in vivo mutagenesis data. Rat liver microsomes can simulate metabolic activation via dealkylation. Species-specific differences (e.g., murine vs. human ATase activity) must be controlled .

Q. How can researchers explore antiviral potential despite limited evidence?

Screening against tobacco mosaic virus (TMV) using plaque reduction assays is recommended, as patent data suggests activity. Structural analogs with electron-deficient aryl groups may enhance antiviral effects. Combinatorial libraries can test substituent effects on viral replication cycles .

Data Contradiction Analysis

Q. Why do structural alerts for carcinogenicity conflict with inactivity predictions in some models?

HQSAR fragments associated with carcinogenicity (e.g., triazene backbone) may overlap with motifs linked to metabolic detoxification. For example, methyl groups on the triazene nitrogen enhance stability but also increase alkylation potential. Discrepancies require validation in multi-species carcinogenicity assays .

Q. How do metabolic pathways influence the compound’s bioactivity across species?

Rat liver microsomes dealkylate this compound into reactive diazonium intermediates, whereas Drosophila lacks analogous enzymatic activation. Cross-species comparisons using hepatic S9 fractions and CRISPR-engineered cell lines can clarify metabolic divergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.